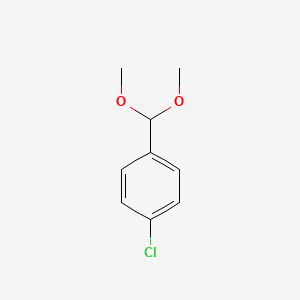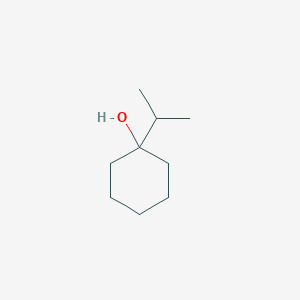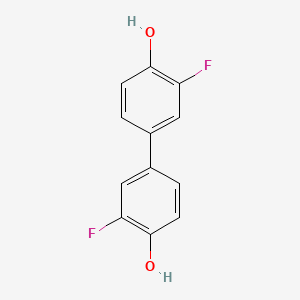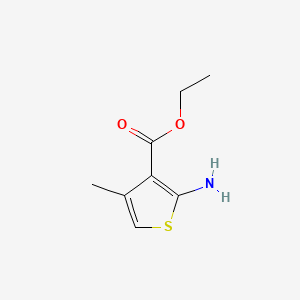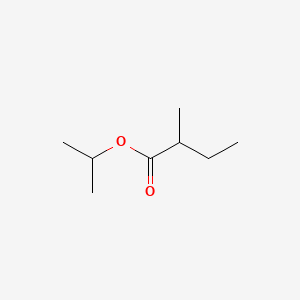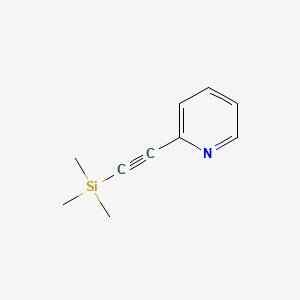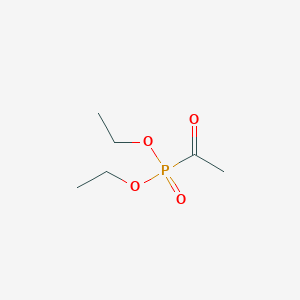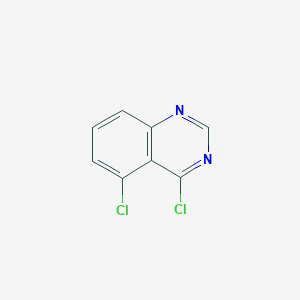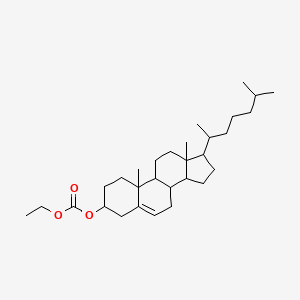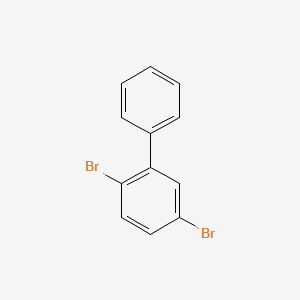
ネオクリプトタンシノン
概要
説明
科学的研究の応用
Neocryptotanshinone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.
Medicine: Neocryptotanshinone has shown potential in treating conditions such as diabetes, inflammation, and ischemic stroke
Industry: It is explored for its potential use in developing new pharmaceuticals and therapeutic agents.
作用機序
Neocryptotanshinone exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the NF-κB and iNOS signaling pathways, reducing the production of inflammatory cytokines such as tumor necrosis factor α (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
Antidiabetic Action: The compound modulates the expression of protein tyrosine phosphatase 1B (PTP1B), improving insulin sensitivity and glucose tolerance.
Neuroprotective Action: It protects against cerebral ischemia by suppressing M1 polarization of microglial cells and promoting cerebral angiogenesis.
Safety and Hazards
Neocryptotanshinone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Biochemical Properties
Neocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several key enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, Neocryptotanshinone suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Additionally, Neocryptotanshinone inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα .
Cellular Effects
Neocryptotanshinone exerts significant effects on various cell types and cellular processes. In macrophages, it reduces lipopolysaccharide-induced cytotoxicity and decreases the production of nitric oxide . Neocryptotanshinone also down-regulates the expression of iNOS and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses . Furthermore, it influences cell signaling pathways by inhibiting the nuclear translocation of NF-κB p65, which is essential for the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, Neocryptotanshinone exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Neocryptotanshinone also inhibits the phosphorylation of IκBα, preventing its degradation and subsequent activation of NF-κB . Additionally, Neocryptotanshinone modulates the expression of genes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neocryptotanshinone have been observed to change over time. Studies have shown that Neocryptotanshinone remains stable under various conditions and retains its anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to potential degradation or metabolic changes . Long-term studies have demonstrated that Neocryptotanshinone continues to exert anti-inflammatory effects without significant cytotoxicity .
Dosage Effects in Animal Models
The effects of Neocryptotanshinone vary with different dosages in animal models. In mice, oral administration of Neocryptotanshinone at doses ranging from 10 to 100 mg/kg has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner . Higher doses of Neocryptotanshinone may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Neocryptotanshinone is involved in several metabolic pathways, including those related to inflammation and glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose homeostasis . By inhibiting PTP1B, Neocryptotanshinone enhances insulin sensitivity and reduces blood glucose levels . Additionally, Neocryptotanshinone modulates the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
Neocryptotanshinone is transported and distributed within cells and tissues through various mechanisms. It exhibits high oral bioavailability and is rapidly distributed to the heart and brain . Neocryptotanshinone is primarily excreted through feces, indicating its extensive metabolism and elimination . The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and accumulation in specific organs .
Subcellular Localization
Neocryptotanshinone’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules involved in inflammatory pathways . Neocryptotanshinone’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are essential for its ability to modulate cellular processes and exert its pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neocryptotanshinone involves a multi-step reaction process. One of the documented synthetic routes includes the following steps :
Step 1: n-Butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in hexane at 45°C for 30 minutes, followed by tetrahydrofuran (THF) at 55-60°C for 20 hours.
Step 2: Aluminum chloride (AlCl3) in dichloromethane (CH2Cl2) at 0°C for 0.25 hours.
Step 3: Boron tribromide (BBr3) in dichloromethane (CH2Cl2) at -78°C to 25°C for 4 hours.
Step 4: 4-Dimethylaminopyridine (DMAP) in pyridine at 0°C to 25°C for 1 hour, followed by 25°C for 48 hours.
Industrial Production Methods: While specific industrial production methods for Neocryptotanshinone are not extensively documented, the compound is typically extracted from Salvia miltiorrhiza Bunge using solvent extraction techniques .
化学反応の分析
Types of Reactions: Neocryptotanshinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Neocryptotanshinone, each with distinct pharmacological properties .
類似化合物との比較
Neocryptotanshinone is compared with other similar compounds, highlighting its uniqueness:
特性
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109664-02-0 | |
| Record name | Neocryptotanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



